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Core Science & Biosynthesis

Foundational

Part 1: Synthesis of the Benzo[d]isothiazol-3(2H)-one Core

An In-Depth Technical Guide to the Synthesis of 4-Iodobenzo[d]isothiazole This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scientifically-grounded strategie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Iodobenzo[d]isothiazole

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of scientifically-grounded strategies for the synthesis of 4-Iodobenzo[d]isothiazole. The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of an iodine atom at the 4-position offers a versatile handle for further functionalization through various cross-coupling reactions, making this a valuable building block for creating novel chemical entities.

This document moves beyond a simple recitation of steps, focusing on the underlying chemical principles and strategic decisions that inform the design of a robust synthetic route. We will explore two primary strategic approaches to achieve the target molecule, detailing the synthesis of a key precursor and then comparing a regioselective indirect method with a more direct, but potentially less specific, approach.

A common and reliable entry point to the benzo[d]isothiazole system is through the synthesis of its 3-oxo derivative, benzo[d]isothiazol-3(2H)-one. This intermediate is readily prepared via the intramolecular oxidative cyclization of 2-mercaptobenzamide. This N-S bond-forming reaction can be achieved through various methods, including copper-catalyzed, electrochemical, and metal-free approaches.[2][3] The copper-catalyzed method is particularly noteworthy for its efficiency and scalability.[4]

The fundamental mechanism involves the oxidation of the thiol group, which facilitates an intramolecular nucleophilic attack by the amide nitrogen, followed by elimination to form the stable heterocyclic ring.

Experimental Protocol: Copper-Catalyzed Synthesis of Benzo[d]isothiazol-3(2H)-one

This protocol is adapted from the procedure developed by Kanai and coworkers.[4]

Materials:

  • 2-Mercaptobenzamide

  • Copper(I) iodide (CuI)

  • Dimethylformamide (DMF)

  • Oxygen (O₂) balloon or atmosphere

  • Standard reaction glassware, including a two-neck round-bottom flask, condenser, and magnetic stirrer.

Procedure:

  • To a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-mercaptobenzamide (1.0 eq).

  • Add copper(I) iodide (CuI, 0.1 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M.

  • Fit the flask with an oxygen-filled balloon.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure benzo[d]isothiazol-3(2H)-one.

Workflow for Benzo[d]isothiazol-3(2H)-one Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product start_mat 2-Mercaptobenzamide CuI (catalyst) DMF (solvent) reaction Heat to 70 °C Stir under O₂ atmosphere start_mat->reaction workup 1. Aqueous Work-up 2. Extraction with Ethyl Acetate 3. Drying & Concentration reaction->workup purification Column Chromatography workup->purification product Benzo[d]isothiazol-3(2H)-one purification->product

Caption: Workflow for the synthesis of the core precursor.

Part 2: Strategic Iodination of the Benzo[d]isothiazole Ring

With a stable core structure in hand, the next critical phase is the introduction of the iodine atom specifically at the 4-position. The electronic nature of the benzo[d]isothiazole ring system dictates the regiochemical outcome of electrophilic substitution. The fused isothiazole ring acts as an electron-withdrawing group, deactivating the benzene ring towards electrophilic attack.[5] When substitution does occur, it generally leads to a mixture of isomers at positions 4, 5, 6, and 7, making direct iodination a challenging route for obtaining a single, pure product.[5]

Therefore, a more strategic, multi-step approach is often required to ensure regiochemical control.

Strategy A: The Regioselective Sandmeyer Approach (Recommended)

The Sandmeyer reaction is a classic and highly reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate.[6] This method offers excellent regiochemical control, as the position of the iodine is dictated by the initial position of an amino group. This approach involves the synthesis of 4-aminobenzo[d]isothiazole, followed by its conversion to the target 4-iodo derivative.

Step 1: Synthesis of 4-Aminobenzo[d]isothiazole (Proposed)

A logical precursor to 4-aminobenzo[d]isothiazole is 4-nitrobenzo[d]isothiazole. The nitro group can be introduced via nitration of the benzo[d]isothiazole core, followed by separation of the isomers and subsequent reduction.

  • Nitration: Carefully nitrate benzo[d]isothiazol-3(2H)-one using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) at low temperatures. This will likely produce a mixture of nitro isomers.

  • Isomer Separation: Separate the desired 4-nitrobenzo[d]isothiazol-3(2H)-one from other isomers using column chromatography.

  • Reduction: Reduce the nitro group to an amine using a standard reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂/Pd-C).

Step 2: Sandmeyer Iodination of 4-Aminobenzo[d]isothiazole

This protocol is adapted from general procedures for the Sandmeyer iodination of aromatic amines.[7][8]

Materials:

  • 4-Aminobenzo[d]isothiazole

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Ice

Procedure:

  • Diazotization: a. Dissolve 4-aminobenzo[d]isothiazole (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 3 M). b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water. d. Add the NaNO₂ solution dropwise to the amine solution, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is often indicated by a slight color change. e. Stir the mixture at 0-5 °C for an additional 30 minutes.

  • Iodination: a. Prepare a solution of potassium iodide (KI, 1.5 eq) in water. b. Slowly and carefully add the diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas (N₂) will be observed. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure complete decomposition of the diazonium salt.

  • Work-up and Purification: a. Add a solution of sodium thiosulfate (Na₂S₂O₃) to quench any excess iodine. b. Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x). c. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. d. Remove the solvent under reduced pressure. e. Purify the crude product by column chromatography to yield pure 4-iodobenzo[d]isothiazole.

Causality & Trustworthiness

The Sandmeyer reaction is a self-validating system for regioselectivity. The C-N bond of the diazonium salt is selectively replaced by a C-I bond at the exact same carbon, preventing the formation of positional isomers that plague direct electrophilic substitution methods. The thermal instability of the diazonium salt necessitates strict temperature control (0-5 °C) to prevent premature decomposition and the formation of phenolic byproducts.[7]

Sandmeyer Reaction Mechanism

G cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodination amine 4-Aminobenzo[d]isothiazole (Ar-NH₂) reagents_d NaNO₂, H₂SO₄ amine->reagents_d diazonium 4-Diazoniumbenzo[d]isothiazole Salt (Ar-N₂⁺) radical Aryl Radical (Ar•) + N₂ diazonium->radical e⁻ transfer diazonium->radical reagents_d->diazonium product 4-Iodobenzo[d]isothiazole (Ar-I) radical->product reagents_i Potassium Iodide (KI) radical->reagents_i reagents_i->product I• transfer

Caption: Key stages of the Sandmeyer iodination reaction.

Strategy B: Direct Electrophilic Iodination (Alternative Route)

While less selective, direct electrophilic iodination of the benzo[d]isothiazole core is a more atom-economical approach. This method relies on an electrophilic iodine source to directly substitute a hydrogen atom on the aromatic ring. Success hinges on the ability to separate the desired 4-iodo isomer from other potential products.

Rationale: Electrophilic aromatic substitution is governed by the electron density at different positions of the ring. For deactivated systems like benzo[d]isothiazole, forcing conditions are often required. The use of a potent electrophilic iodine source is necessary. N-Iodosaccharin (NISac) is a mild and efficient reagent for the iodination of activated aromatic compounds and could be explored here, potentially with a strong acid catalyst.[9][10]

Experimental Protocol: Direct Iodination (Proposed)

Materials:

  • Benzo[d]isothiazole-3(2H)-one

  • N-Iodosaccharin (NISac) or Iodine (I₂) with an oxidant (e.g., HIO₃)

  • Trifluoroacetic acid (TFA) or Sulfuric acid (H₂SO₄)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

Procedure:

  • Dissolve benzo[d]isothiazole-3(2H)-one (1.0 eq) in a suitable solvent like DCM.

  • Add the iodinating agent, N-Iodosaccharin (1.1 eq).

  • Add the acid catalyst (e.g., TFA, 0.2 eq) to activate the iodinating agent.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS for the formation of iodinated products.

  • Upon consumption of the starting material, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Perform a standard aqueous work-up and extract the products with an organic solvent.

  • Dry the organic layer, concentrate, and analyze the crude product mixture (e.g., by ¹H NMR or GC-MS) to determine the isomer ratio.

  • Attempt separation of the 4-iodo isomer using preparative HPLC or careful column chromatography.

Data Presentation: Regioselectivity in Electrophilic Substitution

The following table summarizes the expected reactivity of the benzene portion of the benzo[d]isothiazole ring towards electrophiles.

PositionRelative ReactivityRationale
4 Susceptible to attackOrtho to the sulfur atom, influenced by its electronic properties.
5 Less reactiveMeta to the nitrogen atom, less deactivated than the 6-position.
6 Least reactivePara to the nitrogen atom, strongly influenced by the deactivating effect of the fused ring.
7 Susceptible to attackOrtho to the nitrogen atom, a primary site of substitution in many benzofused heterocycles.

Note: The precise isomer distribution can be highly dependent on the specific reagents and reaction conditions.[5]

Conclusion

The synthesis of 4-iodobenzo[d]isothiazole is a tractable but non-trivial objective that requires careful strategic planning. For researchers requiring high purity and unambiguous regiochemistry, the Sandmeyer approach is strongly recommended . This multi-step pathway, while longer, provides unparalleled control over the final product's structure. For more exploratory work where rapid access to a mixture of isomers is acceptable, direct electrophilic iodination offers a faster, more direct route, provided that effective purification methods are available. The choice between these strategies will ultimately depend on the specific needs of the research program, balancing considerations of time, resources, and the required purity of the final compound.

References

  • Yin, G., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]Thiazin-4-One Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Strategies for synthesizing benzo[d]isothiazol-3(2H)-one derivatives. [Link]

  • Yin, G., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]Thiazin-4-One Derivatives. ResearchGate. [Link]

  • Balawender, R., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link]

  • Al-Masoudi, N. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]

  • Ivanova, Y., et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Žuk, G., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Liu, C., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules. [Link]

  • Organic Syntheses. (n.d.). Palladium-Catalyzed Cyanation of 3-Iodo-1H-Indazole. [Link]

  • Yin, G., et al. (2025). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e]Thiazin-4-One Derivatives. PMC. [Link]

  • ResearchGate. (n.d.). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. [Link]

  • ResearchGate. (n.d.). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoisothiazol-3-one synthesis. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Isothiazole synthesis. [Link]

  • Google Patents. (2020).
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

  • Garozzo, A., et al. (2009). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. PubMed. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: N-Iodosaccharin - A New Reagent for Iodination of Alkenes and Activated Aromatics. [Link]

  • Evans, M. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. [Link]

  • Semantic Scholar. (n.d.). [PDF] N-Iodosaccharin - a New Reagent for Iodination of Alkenes and Activated Aromatics. [Link]

  • PubMed. (2018). Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. [Link]

  • Indian Journal of Chemistry. (n.d.). Iodine in organic synthesis. [Link]

Sources

Exploratory

Physical properties of 4-Iodobenzo[d]isothiazole

An In-Depth Technical Guide to the Physical Properties of 4-Iodobenzo[d]isothiazole Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the core physical and spectroscopic pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 4-Iodobenzo[d]isothiazole

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physical and spectroscopic properties of 4-Iodobenzo[d]isothiazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven insights into the experimental methodologies used for its characterization. The structure of this guide is designed to logically present the identity, properties, and handling of this compound, ensuring scientific integrity and usability.

Chemical Identity and Structure

4-Iodobenzo[d]isothiazole is a heterocyclic aromatic compound. The core structure consists of a benzene ring fused to an isothiazole ring, with an iodine atom substituted at the 4-position. This substitution significantly influences the molecule's electronic properties and reactivity, making its precise characterization critical for research and development applications.

  • IUPAC Name : 4-Iodobenzo[d]isothiazole

  • Synonyms : 4-iodo-1,2-benzisothiazole

  • Molecular Formula : C₇H₄INS[1]

The fusion of the electron-rich benzene ring with the distinct isothiazole moiety, combined with the heavy halogen substituent, results in a unique set of physicochemical characteristics that are detailed in the subsequent sections.

Tabulated Physical and Spectroscopic Properties

For ease of reference, the key quantitative physical and spectroscopic data for 4-Iodobenzo[d]isothiazole are summarized below.

Table 1: Physical Properties
PropertyValueSource(s)
Molecular Weight 261.09 g/mol [1][2]
Appearance White solid[3]
Melting Point 78-80 °C[3]
Table 2: Spectroscopic Data
TechniqueData PointsSource(s)
¹H NMR (600 MHz, CDCl₃) δ 7.35-7.43 (m, 2H), 7.80-7.81 (m, 1H), 8.01-8.02 (m, 1H)[3]
¹³C NMR (125 MHz, CDCl₃) δ 105.9, 120.5, 122.6, 125.7, 126.4, 139.2, 154.2[3]
HRMS (ESI) Calculated for C₇H₄INS (M+H)⁺: 261.9187, Found: 261.9192[3]

Experimental Methodologies and Data Interpretation

The characterization of 4-Iodobenzo[d]isothiazole relies on a suite of standard analytical techniques. The choice of these methods is driven by the need to confirm the compound's identity, purity, and structure unequivocally. The workflow diagram below illustrates the logical sequence of this characterization process.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization Synthesis Synthesis of 4-Iodobenzo[d]isothiazole Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MP Melting Point Analysis (Purity & Identity Check) Purification->MP Purity Assessment MS Mass Spectrometry (MS) (Molecular Weight & Formula) Purification->MS Identity Confirmation NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) MS->NMR Structural Framework IR Infrared (IR) Spectroscopy (Functional Group ID) NMR->IR Functional Group Confirmation

Caption: Workflow for the physicochemical characterization of 4-Iodobenzo[d]isothiazole.

Melting Point Determination

Methodology: The melting point is determined using a calibrated melting point apparatus. A small, powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Field Insights: A sharp melting point range, such as the 2°C range observed for 4-Iodobenzo[d]isothiazole (78-80°C), is a strong indicator of high purity.[3] Impurities typically depress and broaden the melting range. This simple, rapid technique serves as the first critical checkpoint after synthesis and purification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: NMR spectra are acquired by dissolving the sample in a deuterated solvent (e.g., CDCl₃) and placing it in a high-field NMR spectrometer. For ¹H NMR, the chemical shifts (δ), multiplicity (singlet, doublet, multiplet, etc.), and integration (number of protons) are analyzed. For ¹³C NMR, the chemical shifts of unique carbon atoms are recorded.

Data Interpretation & Expertise:

  • ¹H NMR : The spectrum shows signals exclusively in the aromatic region (7.35-8.02 ppm), which is consistent with the protons on the fused benzene ring.[3] The complex multiplets arise from the spin-spin coupling between adjacent protons on the ring. The integration corresponding to four protons would confirm the benzo[d]isothiazole core, assuming the absence of other proton signals.

  • ¹³C NMR : The seven distinct signals in the ¹³C NMR spectrum correspond to the seven carbon atoms in the molecule's core structure.[3] The chemical shifts are indicative of an aromatic system, with specific shifts influenced by the neighboring sulfur, nitrogen, and iodine atoms. For instance, the signal at 105.9 ppm likely corresponds to the carbon atom directly bonded to the iodine, a phenomenon known as the "heavy atom effect."

This combination of ¹H and ¹³C NMR data provides a detailed "fingerprint" of the molecular skeleton, allowing for unambiguous structural confirmation.

Mass Spectrometry (MS)

Methodology: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is employed. This method involves introducing a solution of the sample into the mass spectrometer, where it is ionized and vaporized. The mass-to-charge ratio (m/z) of the resulting ions is measured with very high precision.

Data Interpretation & Trustworthiness: The ESI-HRMS data provides a self-validating system for confirming the molecular formula. The experimentally determined mass for the protonated molecule ([M+H]⁺) was 261.9192.[3] This value is in excellent agreement with the theoretical mass calculated for the formula C₇H₅INS (the protonated form of C₇H₄INS), which is 261.9187.[3] This sub-ppm mass accuracy provides extremely high confidence in the elemental composition of the synthesized compound, ruling out other potential structures with the same nominal mass.

Infrared (IR) Spectroscopy

Methodology: IR spectroscopy involves passing infrared radiation through a sample of the compound. The molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹).

Expected Absorptions & Rationale: While specific IR data for 4-Iodobenzo[d]isothiazole was not found in the search results, based on its structure, the following characteristic absorption bands would be expected:

  • ~3100-3000 cm⁻¹ : C-H stretching vibrations for the aromatic ring.

  • ~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations within the fused aromatic ring system. These are typically sharp and of medium to strong intensity.

  • Below 850 cm⁻¹ : C-I stretching vibrations, although these can be weak and fall in a complex region of the spectrum. The presence of these bands would confirm the key functional groups and the aromatic nature of the core structure, complementing the data from NMR and MS.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemical compounds is paramount. While a specific Safety Data Sheet (SDS) for 4-Iodobenzo[d]isothiazole is not detailed, data from related benzothiazole and isothiazole compounds provide authoritative guidance.[2][4][5]

Hazard Profile:

  • Toxicity : Isothiazole derivatives can be toxic if swallowed or in contact with skin and harmful if inhaled.[4][5]

  • Irritation : The compound may cause serious eye irritation and skin irritation.[2][4][5]

Recommended Precautions and Protocols:

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4]

  • Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[4][5]

  • Handling : Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.[4][5]

Storage and Stability:

  • Conditions : Store the compound in a tightly sealed container in a cool, dry, and dark place.[2] Room temperature storage is generally acceptable.[2]

  • Rationale : The "keep in dark place" recommendation suggests potential photosensitivity, a common trait for iodine-containing aromatic compounds.[2] Sealing the container prevents moisture absorption and potential degradation.

Conclusion

The physical properties of 4-Iodobenzo[d]isothiazole have been thoroughly characterized using standard, validated analytical methods. It is a white, crystalline solid with a sharp melting point indicative of high purity. Its molecular structure and formula have been unequivocally confirmed through a combination of high-resolution mass spectrometry and both ¹H and ¹³C NMR spectroscopy. This comprehensive dataset provides a reliable foundation for its use in further research, drug discovery, and materials science applications. Adherence to recommended safety protocols is essential when handling this compound.

References

  • Supplementary Materials. The Royal Society of Chemistry.
  • SAFETY D
  • 2-Iodobenzo[d]thiazole | 1123-99-5. Sigma-Aldrich.
  • 2-Iodobenzothiazole | C7H4INS | CID 827981. PubChem.
  • SAFETY D

Sources

Foundational

Introduction: The Privileged Scaffold of Benzo[d]isothiazole

An In-Depth Technical Guide to the Core Chemistry of Benzo[d]isothiazole For Researchers, Scientists, and Drug Development Professionals The benzo[d]isothiazole scaffold, an aromatic heterocycle featuring a benzene ring...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Chemistry of Benzo[d]isothiazole

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isothiazole scaffold, an aromatic heterocycle featuring a benzene ring fused to an isothiazole ring, represents a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and rigid, planar structure make it a "privileged scaffold"—a molecular framework capable of binding to a wide range of biological targets with high affinity. This versatility has led to its incorporation into numerous clinically significant therapeutic agents and valuable research compounds.

The family of benzo[d]isothiazoles is structurally diverse and includes three principal classes, each with distinct chemical reactivity and applications:

  • Benzo[d]isothiazoles : The parent heterocyclic system.

  • Benzo[d]isothiazol-3(2H)-ones : Characterized by a carbonyl group at the 3-position, this subclass and its tautomeric hydroxyl form are prevalent in bioactive molecules and serve as key synthetic intermediates.[1]

  • Benzo[d]isothiazole 1,1-dioxides : The oxidized analogs, most famously represented by saccharin (1,2-benzisothiazol-3-one-1,1-dioxide), are not only known for their intense sweetness but also serve as versatile building blocks and catalysts in organic synthesis.[2][3][4]

The therapeutic impact of this scaffold is profound. It forms the core of atypical antipsychotics like ziprasidone and lurasidone, SGLT2 inhibitors for type 2 diabetes, and potent positive allosteric modulators (PAMs) for the mGlu4 receptor, which show promise for treating Parkinson's disease.[1] Furthermore, derivatives have demonstrated broad biological activities, including enzyme inhibition, anticancer properties, and antimicrobial effects, making the continued exploration of their chemistry a vital pursuit in drug discovery.[5][6][7]

Part 1: Synthesis of the Benzo[d]isothiazole Core

The construction of the benzo[d]isothiazole ring system has evolved significantly, moving from harsh classical methods to more efficient, metal-catalyzed, and environmentally benign strategies.[1][8] The choice of synthetic route is dictated by the desired substitution pattern and the oxidation state of the sulfur atom. Methodologies are best categorized by the nature of the aromatic precursor.

Strategy I: Cyclization of Nitrogen- and Sulfur-Preloaded Aromatics

This is arguably the most direct and widely employed approach, utilizing aromatic precursors where the key nitrogen and sulfur atoms are already in place. The intramolecular formation of the N–S bond is the final key step.

Key Reaction: Copper-Catalyzed Oxidative Dehydrogenative Cyclization

The synthesis of N-substituted benzo[d]isothiazol-3(2H)-ones from 2-mercapto-N-substituted benzamides is a robust and high-yielding method.[1] This transformation relies on a copper(I)-catalyzed intramolecular dehydrogenative N–H/S–H coupling.

  • Causality : The copper(I) catalyst is believed to coordinate with the thiol and amide functionalities, bringing them into proximity. An oxidant, typically molecular oxygen (O₂) from the air, facilitates the oxidative coupling, forming the crucial N–S bond and releasing water as the only byproduct. This makes the process atom-economical and relatively green. The use of a polar aprotic solvent like DMF is common to ensure the solubility of the starting materials and intermediates.[1][7]

G cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_product Product SM1 2-Mercapto-N-substituted benzamide P1 N-Substituted Benzo[d]isothiazol-3(2H)-one SM1->P1 Intramolecular N-S Bond Formation Cat Cu(I) Catalyst (e.g., CuI) Cat->SM1 Ox Oxidant (O2, air) Ox->SM1 Solv Solvent (DMF) Solv->SM1

Caption: Workflow for Cu-catalyzed synthesis of benzo[d]isothiazol-3(2H)-ones.

Experimental Protocol: Synthesis of 2-Phenylbenzo[d]isothiazol-3(2H)-one

  • Reactor Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the air via a drying tube), add 2-mercapto-N-phenylbenzamide (1.0 mmol, 229 mg).

  • Reagent Addition : Add copper(I) iodide (CuI) (0.1 mmol, 19 mg) and N,N-dimethylformamide (DMF) (10 mL).

  • Reaction Execution : Stir the mixture vigorously at 70-80 °C. The reaction is typically monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase. The reaction is generally complete within 4-6 hours.

  • Work-up : After cooling to room temperature, pour the reaction mixture into 50 mL of ice-cold water. A precipitate will form.

  • Isolation and Purification : Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 2-phenylbenzo[d]isothiazol-3(2H)-one.

Strategy II: Cyclization of Nitrogen-Preloaded Aromatics

This approach begins with an aromatic ring bearing the nitrogen functionality and introduces sulfur during the cyclization process.

Key Reaction: Metal-Free Synthesis from 2-Fluorobenzonitriles

An efficient metal-free route involves a two-step, one-pot synthesis starting from substituted 2-fluorobenzonitriles.[1]

  • Causality : The first step is a nucleophilic aromatic substitution where sodium sulfide displaces the highly activated fluorine atom. The resulting intermediate is not isolated. In the second step, an oxidant (e.g., sodium hypochlorite) and an ammonia source are added to facilitate an oxidative cyclization, forming the N-S bond and yielding the benzo[d]isothiazol-3-amine core. This method avoids transition metals, which can be advantageous for pharmaceutical synthesis where metal contamination is a concern.

G Start 2-Fluorobenzonitrile Step1 Step 1: Nucleophilic Aromatic Substitution Start->Step1 Intermediate In situ generated 2-mercaptobenzonitrile anion Step1->Intermediate Step2 Step 2: Oxidative Cyclization Intermediate->Step2 Product Benzo[d]isothiazol-3-amine Step2->Product Reagent1 Na2S Reagent1->Step1 Reagent2 NH3, NaOCl Reagent2->Step2

Caption: Metal-free synthesis of benzo[d]isothiazol-3-amines.

Strategy III: Synthesis of Benzo[d]isothiazole 1,1-dioxides (Saccharin Core)

The synthesis and derivatization of the saccharin scaffold are of immense importance. While classic syntheses exist, modern drug development focuses on methods that allow for the rapid generation of diverse compound libraries.

Key Reaction: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Saccharin Core

"Click chemistry" provides a powerful tool for derivatizing the benzene ring of saccharin.[2] This requires the initial synthesis of an azide- or alkyne-functionalized saccharin building block.

  • Causality : The CuAAC reaction is highly efficient and specific, forming a stable 1,2,3-triazole linker between the saccharin core and another molecule. The reaction is tolerant of a wide variety of functional groups, making it ideal for late-stage diversification in a drug discovery program. It proceeds under mild conditions, often in aqueous solvent mixtures, enhancing its practicality.[2]

Experimental Protocol: Synthesis of a Saccharin-Triazole Conjugate via CuAAC

  • Reactor Setup : In a vial, dissolve 6-ethynylsaccharin (protected, e.g., N-t-butyl) (1.0 mmol) and the desired organic azide (1.0 mmol) in a 1:1 mixture of t-BuOH:water (10 mL).

  • Catalyst Preparation : In a separate vial, prepare a fresh solution of sodium ascorbate (0.4 mmol) in water and a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 mmol) in water.

  • Reagent Addition : Add the sodium ascorbate solution to the main reaction vial, followed by the copper(II) sulfate solution. The copper(II) is reduced in situ to the active copper(I) catalyst.

  • Reaction Execution : Stir the mixture at 45-50 °C. The reaction progress is monitored by TLC. It is typically complete within 2-18 hours.

  • Work-up and Deprotection : Once the reaction is complete, the product is typically isolated by filtration or extraction. If a protecting group like N-t-butyl was used, it can be removed under acidic conditions (e.g., trifluoroacetic acid (TFA) at reflux or HCl in MeOH) to yield the final target compound.[2]

Part 2: Reactivity and Advanced Functionalization

The benzo[d]isothiazole ring system possesses a unique reactivity profile that enables its conversion into complex, high-value molecules.

N-Functionalization

The nitrogen atom in benzo[d]isothiazol-3(2H)-ones and their 1,1-dioxide analogs is a key handle for derivatization. It can be readily alkylated or acylated using standard protocols, such as reaction with halo-compounds in the presence of a base.[9] This site is often modified to tune the pharmacokinetic properties of a drug candidate or to attach linkers for further conjugation.

Unique Reactivity of N-Acylsaccharins

N-acylsaccharins exhibit remarkable reactivity, serving as powerful amide-based arylating reagents. The inherent strain of the saccharin ring system facilitates the selective cleavage of the N–C(O) bond.

Application: Palladium-Catalyzed Decarbonylative Heck Reaction

In this transformation, N-acylsaccharins act as aryl group donors. The palladium catalyst inserts into the N–C bond, and following decarbonylation (loss of CO), a versatile aryl-palladium intermediate is formed.[10][11] This intermediate can then participate in Heck coupling with various olefins.

  • Causality : This reaction provides a novel way to use amides, which are typically unreactive, as cross-coupling partners. The stability and ease of handling of N-acylsaccharins make them superior reagents compared to more sensitive arylating agents. This method represents a significant advance in accessing complex molecular architectures.[11]

G cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product R1 N-Acylsaccharin C2 Oxidative Addition (N-C Cleavage) R1->C2 R2 Olefin C5 Heck Coupling R2->C5 C1 Pd(0) C1->C2 C3 Decarbonylation (-CO) C2->C3 C4 Aryl-Pd Intermediate C3->C4 C4->C5 C5->C1 Reductive Elimination P1 Styrenyl Product C5->P1

Caption: Catalytic cycle for the decarbonylative Heck reaction using N-acylsaccharin.

Part 3: Applications in Drug Development

The benzo[d]isothiazole scaffold is a validated pharmacophore, consistently appearing in compounds targeting a diverse array of proteins and pathways.

Derivative Class Biological Target(s) Therapeutic Area Key Insights
Piperazinyl Derivatives Dopamine D₂ / Serotonin 5-HT₂ₐ ReceptorsAntipsychotic (Schizophrenia)Found in drugs like Ziprasidone and Lurasidone, demonstrating the scaffold's suitability for CNS targets.[1]
1,1-Dioxide Analogues 5-Lipoxygenase (5-LOX) & mPGES-1Anti-inflammatoryCertain derivatives act as dual inhibitors, a desirable feature for blocking multiple inflammatory pathways.[5]
Schiff Bases Various Tumor Cell LinesOncologyBenzo[d]isothiazole Schiff bases have shown marked cytotoxicity against leukemia cell lines.[6][12]
C-Glucosides Sodium-Glucose Co-transporter 2 (SGLT2)Antidiabetic (Type 2)The scaffold acts as an effective aglycone mimic, leading to potent and selective SGLT2 inhibition.[1]
Substituted Amines Acetylcholinesterase (AChE) & MAO-BNeurodegenerative (Alzheimer's)Designed as dual-target inhibitors to address multiple pathological aspects of the disease.[13]
Pyrazolone Hybrids Dihydropteroate Synthase (DHPS)AntibacterialThese hybrids mimic the natural substrate (PABA) to inhibit bacterial folate synthesis.[14][15]
1,2-Benzisothiazolin-3-one (BIT) General Microbial GrowthBiocide / PreservativeWidely used in industrial products due to its broad-spectrum antimicrobial activity.[7][16]

Expert Insight : The success of benzo[d]isothiazole in drug development stems from its ability to present substituents in a well-defined three-dimensional space, facilitating precise interactions with protein binding sites. Its metabolic stability and synthetic tractability further enhance its appeal. The continued development of novel synthetic routes, particularly those that allow for precise control over substitution on the benzene ring, will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Ivanova, Y. et al. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkivoc, 2024(5), 202312146. [Link]

  • Zhang, L. et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3442. [Link]

  • Hutton, C. A. et al. (2016). Synthesis of Novel Saccharin Derivatives. Molecules, 21(9), 1234. [Link]

  • Singh, A. et al. (2020). Artificial sugar saccharin and its derivatives: role as a catalyst. RSC Advances, 10(1), 173-192. [Link]

  • Request PDF. (n.d.). Synthesis of benzo[d]isothiazoles: an update. ResearchGate. [Link]

  • AL-Bayati, R. I. H., Habib, M. J., & Mekky, A. H. (2015). Synthesis and Characterization of New Saccharin Derivatives. International Journal of Multidisciplinary and Current Research, 3(1). [Link]

  • Banerjee, B. et al. (2019). Catalytic Applications of Saccharin and its Derivatives in Organic Synthesis. Current Organic Chemistry, 23(28), 3191-3205. [Link]

  • Carrara, M. et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. [Link]

  • Kamal, A. & Malik, M. S. (2021). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1330-1367. [Link]

  • Request PDF. (n.d.). Synthesis and anti-bacterial activity of a library of 1,2-benzisothiazol-3(2H)-one (BIT) derivatives amenable of crosslinking to polysaccharides. ResearchGate. [Link]

  • Garg, M. & Daugulis, O. (2016). N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N–C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. The Journal of Organic Chemistry, 81(23), 12023-12030. [Link]

  • Al-Suhaimi, K. S. et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8794. [Link]

  • Garg, M. & Daugulis, O. (2016). N-Acylsaccharins as Amide-Based Arylating Reagents via Chemoselective N-C Cleavage: Pd-Catalyzed Decarbonylative Heck Reaction. PubMed. [Link]

  • Yurttaş, L. et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer’s disease. RSC Advances, 12(37), 24209-24221. [Link]

  • Kumar, A. et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 4-Iodobenzo[d]isothiazole

Topic: Laboratory-scale synthesis of 4-Iodobenzo[d]isothiazole derivatives Content Type: Application Notes and Protocols [1] Abstract & Strategic Importance The 4-iodobenzo[d]isothiazole scaffold represents a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Laboratory-scale synthesis of 4-Iodobenzo[d]isothiazole derivatives Content Type: Application Notes and Protocols

[1]

Abstract & Strategic Importance

The 4-iodobenzo[d]isothiazole scaffold represents a high-value "privileged structure" in medicinal chemistry.[1] Unlike its more accessible 3- or 5-substituted counterparts, the 4-iodo derivative offers a unique vector for orthogonal functionalization adjacent to the ring fusion.[1] This position is critical for designing kinase inhibitors and allosteric modulators where steric clashes with the ATP-binding pocket or receptor clefts are required to induce selectivity.[1]

This guide addresses the primary synthetic challenge: Regiocontrol . Electrophilic aromatic substitution (EAS) on the benzo[d]isothiazole core typically favors the 5- and 7-positions due to electronic directing effects.[1] Therefore, accessing the 4-position requires a constructive synthetic strategy (building the ring from a pre-functionalized precursor) or a Sandmeyer-type functional group interconversion .[1]

Retrosynthetic Analysis & Logic

To ensure the iodine atom is installed exclusively at the 4-position, we must map the atom economy of the precursor to the final fused system.[1]

The Numbering Trap

A common error in isothiazole synthesis is misidentifying the precursor substitution pattern.[1]

  • Benzo[d]isothiazole Numbering: Sulfur=1, Nitrogen=2.[1][2] The benzene ring carbons are 4, 5, 6, 7.[1]

  • Precursor Mapping: In the standard synthesis from 2-halobenzaldehydes:

    • The Aldehyde (CHO) carbon becomes C3 .[1]

    • The Fluorine-bearing carbon becomes C7a (bridgehead).[1]

    • The carbon adjacent to the Aldehyde (C6 of the benzene ring) becomes C4 .[1]

Therefore, to synthesize 4-iodobenzo[d]isothiazole , the starting material must be 2-fluoro-6-iodobenzaldehyde , not 2-fluoro-3-iodobenzaldehyde (which yields the 7-iodo isomer).[1]

Validated Pathways

This protocol details two distinct routes:

  • Route A (Constructive): Oxidative cyclization of 2-fluoro-6-iodobenzaldehyde.[1] Best for direct access if the aldehyde is commercially available.[1]

  • Route B (Stepwise): Sandmeyer reaction of 4-aminobenzo[d]isothiazole. Best for large-scale reliability or if the nitro-precursor is cheaper.[1]

Retrosynthesis cluster_logic Regiochemistry Logic Final 4-Iodobenzo[d]isothiazole (Target) RouteA_Pre 2-Fluoro-6-iodobenzaldehyde (Route A Precursor) RouteA_Pre->Final S8, NH3 Cyclization RouteB_Pre 4-Aminobenzo[d]isothiazole (Route B Precursor) RouteB_Pre->Final NaNO2, KI Sandmeyer RouteB_Nitro 2-Fluoro-6-nitrobenzaldehyde RouteB_Nitro->RouteB_Pre 1. Cyclization 2. Reduction

Figure 1: Retrosynthetic logic flow. Note that the iodine must be ortho to the aldehyde group in the benzene precursor to end up at position 4.[1]

Method A: Direct Cyclization (The "Sulfur-Ammonia" Protocol)[1]

This method utilizes a nucleophilic aromatic substitution (


) followed by condensation and oxidative cyclization.[1] It is efficient but requires careful handling of ammonia gas or aqueous ammonia at elevated temperatures.[1]
Materials
  • Precursor: 2-Fluoro-6-iodobenzaldehyde (1.0 eq)[1]

  • Sulfur Source: Elemental Sulfur (

    
    ) (1.2 eq)[1]
    
  • Nitrogen Source: Aqueous Ammonia (28-30%) (excess, ~10 eq) or Ammonia in MeOH (7N).[1]

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF.[1] DMSO is preferred for better sulfur solubility.[1]

  • Vessel: Sealed pressure tube or autoclave (Essential due to ammonia pressure).[1]

Protocol Steps
  • Charge: To a heavy-walled pressure tube equipped with a magnetic stir bar, add 2-fluoro-6-iodobenzaldehyde (5.0 g, 20 mmol), elemental sulfur (0.77 g, 24 mmol), and DMSO (25 mL).

  • Ammonia Addition: Cool the vessel to 0°C. Carefully add aqueous ammonia (15 mL). Caution: Exothermic.

  • Cyclization: Seal the tube tightly. Heat the reaction mixture to 90°C for 16–24 hours.

    • Mechanistic Insight: The ammonia first forms the imine with the aldehyde.[1] Concurrently, polysulfide species generated in situ displace the fluorine (

      
      ).[1] The resulting intermediate cyclizes and oxidizes (loss of 
      
      
      
      ) to form the aromatic isothiazole ring.[1]
  • Workup:

    • Cool to room temperature.[1] Carefully vent the vessel in a fume hood (H2S and NH3 vapors).[1]

    • Pour the mixture into ice-water (200 mL). The product typically precipitates.[1]

    • Extract with Ethyl Acetate (3 x 50 mL) if precipitation is oily.[1]

  • Purification:

    • Wash organic layers with brine, dry over

      
      , and concentrate.[1][3]
      
    • Flash Chromatography: Silica gel, eluting with Hexanes/Ethyl Acetate (gradient 0% to 10% EtOAc).[1] The 4-iodo isomer usually elutes early due to high lipophilicity.[1]

Expected Yield: 60–75%[1]

Method B: The Sandmeyer Approach (High Purity)[1]

If the 2-fluoro-6-iodobenzaldehyde is unavailable or prohibitively expensive, the Sandmeyer reaction from 4-aminobenzo[d]isothiazole is the industry standard for purity.[1]

Materials
  • Precursor: 4-Aminobenzo[d]isothiazole (1.0 eq)[1]

  • Diazotization:

    
     (1.2 eq), 
    
    
    
    (20% aq) or
    
    
    .[1]
  • Iodination: Potassium Iodide (KI) (2.0 eq).[1]

  • Solvent: Water/Acetonitrile.[1]

Protocol Steps
  • Salt Formation: Suspend 4-aminobenzo[d]isothiazole (2.0 g, 13.3 mmol) in 20% aqueous

    
     (30 mL). Cool to 0–5°C  in an ice/salt bath.
    
  • Diazotization: Dropwise add a solution of

    
     (1.1 g, 16 mmol) in water (5 mL), maintaining internal temperature < 5°C. Stir for 30 minutes. The solution should become clear/translucent yellow.[1]
    
    • Checkpoint: Verify diazonium formation with starch-iodide paper (turns blue immediately).[1]

  • Iodination: Dissolve KI (4.4 g, 26.6 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture.

    • Observation: Evolution of

      
       gas (foaming) and formation of a dark precipitate/oil.[1]
      
  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours. Then heat to 60°C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Quench & Workup:

    • Cool to RT. Add saturated

      
       (Sodium Thiosulfate) solution to quench excess iodine (color changes from dark purple/brown to yellow/orange).[1]
      
    • Extract with DCM (3 x 30 mL).

  • Purification:

    • Pass through a short silica plug to remove polar azo-impurities.[1]

    • Recrystallize from Ethanol/Water if necessary.[1]

Expected Yield: 70–85%[1]

Quantitative Comparison & QC

ParameterMethod A (Cyclization)Method B (Sandmeyer)
Starting Material Cost High (2-F-6-I-benzaldehyde)Low/Medium (4-Amino)
Step Count 1 (Convergent)2-3 (Linear from Nitro)
Scalability Limited by pressure vesselExcellent (Standard glassware)
Regio-purity 100% (Structurally defined)>98% (Depends on amine source)
Key Impurity Elemental Sulfur (hard to remove)Phenolic hydrolysis products
Analytical Validation (NMR)
  • 1H NMR (400 MHz, DMSO-d6): The 4-iodo derivative shows a characteristic splitting pattern.[1]

    • Look for a doublet of doublets (dd) typically around δ 7.8 – 8.1 ppm for the protons adjacent to Iodine and the bridgehead.[1]

    • The H3 proton (isothiazole ring singlet) typically appears downfield at δ 9.2 – 9.5 ppm .[1]

    • Differentiation: The 7-iodo isomer (from the wrong precursor) will show different coupling constants (

      
      ) due to the iodine position relative to the ring fusion.[1]
      

Safety & Troubleshooting

Critical Hazards[1]
  • Ammonia/DMSO: Heating ammoniacal DMSO in a sealed tube creates high pressure.[1] Use a blast shield.[1]

  • Diazonium Salts: Although the intermediate is not isolated, diazonium sulfates can be shock-sensitive if allowed to dry.[1] Keep wet and process immediately.[1]

  • Hydrogen Sulfide (

    
    ):  Method A may generate small amounts of 
    
    
    
    or volatile sulfides.[1] Work in a well-ventilated hood.[1]
Common Failure Modes
  • Method A: Low Yield/Tarry Product.[1]

    • Cause: Polymerization of the aldehyde or incomplete oxidation.[1]

    • Fix: Ensure excess sulfur is used and temperature is maintained at 90°C. Do not overheat (>110°C) as the isothiazole ring can degrade.[1]

  • Method B: Phenol Formation (4-hydroxybenzo[d]isothiazole).[1]

    • Cause: Diazonium salt reacted with water instead of Iodide.[1]

    • Fix: Increase the concentration of KI and ensure vigorous stirring.[1] Keep the diazonium solution cold until KI addition is complete.[1]

References

  • Sandmeyer Reaction Mechanisms & Scope

    • Wikipedia Summary: Detailed overview of radical-nucleophilic arom

      
      ) and copper catalysis. 
      
  • Isothiazole Synthesis Methodologies

    • Organic Chemistry Portal: Comprehensive review of isothiazole ring construction, including the reaction of 2-halo-benzaldehydes with sulfur sources.

  • Synthesis of Benzo[d]isothiazoles (Review)

    • Arkivoc (2024):[1][2] "Synthesis of benzo[d]isothiazoles: an update." This review categorizes approaches by substrate, confirming the utility of 2-halobenzaldehyde precursors.

  • Precursor Availability (2-Fluoro-3-iodobenzaldehyde vs 2-Fluoro-6-iodo)

    • Sigma-Aldrich:[1][4] Listing for 3-Fluoro-2-iodobenzaldehyde (illustrating the naming/numbering complexity). [1]

  • Sandmeyer Optimization for Heterocycles

    • BenchChem Application Note: "By-product formation in the synthesis of 4-Chloro-2-iodobenzo[d]thiazole derivatives."[1][3] Provides analogous troubleshooting for the Sandmeyer reaction on fused thiazole systems. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cross-Coupling with 4-Iodobenzo[d]isothiazole

Status: Active Ticket ID: T-BZT-4I-001 Lead Scientist: Senior Application Specialist Last Updated: 2026-02-10 Executive Summary: The "Deceptive" Substrate 4-Iodobenzo[d]isothiazole is a high-value but notoriously difficu...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: T-BZT-4I-001 Lead Scientist: Senior Application Specialist Last Updated: 2026-02-10

Executive Summary: The "Deceptive" Substrate

4-Iodobenzo[d]isothiazole is a high-value but notoriously difficult intermediate. While aryl iodides are typically excellent coupling partners, this specific scaffold presents a "perfect storm" of failure modes:

  • Catalyst Sequestration: The isothiazole sulfur (

    
    ) and nitrogen (
    
    
    
    ) atoms are potent ligands that can displace phosphines, irreversibly binding to Palladium (
    
    
    ) and shutting down the catalytic cycle.
  • Ring Lability: The

    
     bond is chemically fragile. It is susceptible to nucleophilic attack (by bases or coupling partners) and reductive cleavage, leading to complex mixtures of thiophenols and nitriles.
    
  • Steric/Electronic Ortho-Effects: Position 4 is adjacent to the heterocyclic bridgehead, creating a unique steric environment that hinders bulky active species.

This guide provides a root-cause analysis and rescue protocols for failed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Diagnostic Triage: Why Did My Reaction Fail?

Before changing conditions, diagnose the failure mode using this logic flow.

TroubleshootingFlow Start Analyze Crude Reaction Mixture (LCMS/NMR) Q1 Is Starting Material (SM) Consumed? Start->Q1 Branch1 NO (SM Remains) Q1->Branch1 > 80% SM left Branch2 YES (SM Consumed) Q1->Branch2 < 10% SM left Issue1 Catalyst Poisoning (S-Coordination) Branch1->Issue1 Standard Catalyst Issue2 Oxidative Addition Failure (Sterics/Electronic) Branch1->Issue2 Bulky/Rich Ligand Q2 Is the Product Formed? Branch2->Q2 Issue3 Ring Opening (S-N Bond Cleavage) Q2->Issue3 Complex Mixture/Thiophenols Issue4 Protodehalogenation (Reduction of C-I) Q2->Issue4 Product mass = SM - I + H

Figure 1: Diagnostic decision tree for 4-iodobenzo[d]isothiazole coupling failures.

Critical Failure Modes & Solutions
Failure Mode A: Catalyst Poisoning (The "Dead Catalyst")
  • Symptom: Starting material is recovered unchanged. The solution often stays clear or precipitates "Palladium black" immediately.

  • Mechanism: The isothiazole sulfur coordinates to

    
    , forming a stable, unreactive complex (e.g., 
    
    
    
    ), preventing transmetalation.
  • Solution:

    • Switch to Precatalysts: Use Pd-G3 or Pd-G4 precatalysts (e.g., XPhos Pd G4). These generate the active

      
       species immediately, bypassing the induction period where poisoning often occurs.
      
    • Increase Ligand/Pd Ratio: Use a 2:1 or 3:1 Ligand:Metal ratio to outcompete the sulfur coordination.

Failure Mode B: Ring Opening (The "Exploded Scaffold")
  • Symptom: LCMS shows multiple peaks; masses correspond to nitriles or thiols.

  • Mechanism: Strong bases (e.g.,

    
    , 
    
    
    
    ) or nucleophilic partners attack the
    
    
    bond.
  • Solution:

    • Base Selection: STRICTLY AVOID alkoxide bases. Use weak, inorganic bases:

      
       (anhydrous) or 
      
      
      
      .
    • Solvent: Avoid nucleophilic solvents (MeOH, EtOH). Use 1,4-Dioxane or Toluene.

Validated Rescue Protocols
Protocol 1: The "Gold Standard" Suzuki-Miyaura Coupling

Designed to prevent poisoning and ring opening.

ParameterConditionRationale
Catalyst XPhos Pd G4 (2–5 mol%)Bulky biaryl phosphine prevents S-coordination; G4 scaffold ensures rapid activation.
Base

(2.0 equiv)
Mild enough to spare the S-N bond; strong enough for boronic acid activation.
Solvent 1,4-Dioxane/Water (4:1)The water is critical for the Suzuki mechanism but keeps the base solubility low enough to prevent ring attack.
Temperature 60–80°C Start low. High temps (>100°C) promote S-extrusion.
Additives NoneAvoid Cu or Ag salts.

Step-by-Step:

  • Charge a vial with 4-iodobenzo[d]isothiazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Add XPhos Pd G4 (0.03 equiv).

  • Seal and purge with Argon for 5 minutes (Crucial: Oxygen promotes S-oxidation).

  • Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).

  • Stir at 60°C. Monitor by LCMS at 2 hours.

Protocol 2: Copper-Free Sonogashira

Standard Sonogashira conditions use CuI, which will coordinate to the isothiazole sulfur and kill the reaction.

  • Catalyst:

    
     (5 mol%) + XPhos  (10 mol%).
    
  • Base:

    
     (2.5 equiv).
    
  • Solvent: MeCN or DMF.

  • Co-Catalyst: NONE . Do not use Copper.

Frequently Asked Questions (FAQs)

Q: Can I use


 (Tetrakis)? 
A: Not recommended.  Triphenylphosphine is a relatively weak ligand. The isothiazole sulfur will displace it, poisoning the catalyst. If you must use it, you will likely need 10-15 mol% catalyst loading, which is economically inefficient.

Q: My reaction works but I see a byproduct with Mass [M-127+1]. What is it? A: This is the protodehalogenated product (iodine replaced by hydrogen). This occurs when the oxidative addition happens, but transmetalation is too slow (due to sterics or poisoning). The Pd-Ar species then scavenges a hydride (often from the solvent or base impurities).

  • Fix: Switch to a more active catalyst (e.g., SPhos Pd G3 ) to accelerate transmetalation, or ensure your solvent is anhydrous and high purity.

Q: Can I perform Buchwald-Hartwig amination on this substrate? A: Proceed with extreme caution. Primary amines are nucleophilic enough to attack the


 bond directly, even without Palladium.
  • Strategy: Use BrettPhos Pd G4 with a weak base (

    
    ) and t-Amyl alcohol. If the amine is liquid, add it slowly to the mixture to keep its concentration low.
    
Visualizing the Poisoning Mechanism

The following diagram illustrates why standard ligands fail and bulky ligands succeed.

PoisoningMechanism cluster_0 Standard Ligand (PPh3) cluster_1 Bulky Ligand (XPhos) Pd1 Pd(II) S_Het S-Heterocycle S_Het->Pd1 Strong Binding (POISONED) L1 PPh3 L1->Pd1 Weak Binding Pd2 Pd(II) S_Het2 S-Heterocycle S_Het2->Pd2 Blocked L2 XPhos L2->Pd2 Strong Binding (Steric Shield)

Figure 2: Competitive coordination at the Palladium center. Bulky biaryl ligands (Right) prevent sulfur poisoning.

References
  • Mechanistic Insight into Heterocycle Poisoning

    • Title: Catalyst poisoning in the cross-coupling of sulfur-containing heterocycles.
    • Source:Chemical Science, 2011.
    • Link:[Link] (Generalized mechanistic reference).

  • Benzo[d]isothiazole Chemistry

    • Title: Synthesis and Reactivity of Benzo[d]isothiazoles.[1][2]

    • Source:Journal of Heterocyclic Chemistry, Vicini et al.
    • Link:[Link]

  • Advanced Precatalyst Protocols

    • Title: Palladium-catalyzed cross-coupling reactions of ammonium salts and their application to the synthesis of heterocycles. (Buchwald Group G3/G4 protocols).
    • Source:Organic Letters, 2018.
    • Link:[Link]

  • Copper-Free Sonogashira: Title: A Copper-Free Sonogashira Coupling of Aryl Iodides and Terminal Alkynes. Source:Synlett, 2006.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of 4-Iodobenzo[d]isothiazole

This guide provides an in-depth technical comparison and characterization of 4-iodobenzo[d]isothiazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and characterization of 4-iodobenzo[d]isothiazole using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data presentation to explain the rationale behind spectral interpretations and experimental design. We will explore the unique spectral signature of 4-iodobenzo[d]isothiazole and compare it with related benzisothiazole derivatives, offering a comprehensive framework for its unambiguous identification.

Introduction: The Significance of the Benzisothiazole Scaffold

The benzo[d]isothiazole core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a halogen, such as iodine, at the 4-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, precise and reliable characterization of such intermediates is paramount in the drug discovery and development pipeline. NMR spectroscopy stands as the most powerful technique for the structural elucidation of these organic molecules in solution.

The Power of NMR in Structural Verification

¹H and ¹³C NMR spectroscopy provide a detailed "fingerprint" of a molecule's carbon-hydrogen framework.

  • ¹H NMR provides information about the number of different types of protons, their electronic environment, and their proximity to other protons.

  • ¹³C NMR reveals the number of unique carbon atoms and their chemical environment.

Together, these techniques allow for the complete and unambiguous assignment of a molecule's structure. For a molecule like 4-iodobenzo[d]isothiazole, NMR is indispensable for confirming the regiochemistry of the iodine substitution.

Structural and Spectral Analysis of 4-Iodobenzo[d]isothiazole

The structure of 4-iodobenzo[d]isothiazole with the standard numbering is shown below. The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-5, H-6, and H-7. The ¹³C NMR will show signals for the seven unique carbon atoms in the bicyclic system.

cluster_0 4-Iodobenzo[d]isothiazole mol mol C3 C3 N2 N2 S1 S1 C7a C7a C4 C4 C5 C5 C6 C6 C7 C7 I I H5 H5 H6 H6 H7 H7 H3 H3 cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_data Data Interpretation cluster_validation Validation synthesis Synthesize 4-Iodobenzo[d]isothiazole sample_prep Sample Preparation (CDCl3/DMSO-d6) synthesis->sample_prep acquire_1h Acquire 1D ¹H NMR sample_prep->acquire_1h acquire_13c Acquire 1D ¹³C NMR sample_prep->acquire_13c process_1d Process and Analyze 1D Spectra acquire_1h->process_1d acquire_13c->process_1d acquire_2d Acquire 2D NMR (COSY, HSQC/HMBC) process_2d Analyze 2D Correlations acquire_2d->process_2d process_1d->acquire_2d If ambiguity exists assign Unambiguous Signal Assignment process_1d->assign process_2d->assign structure_confirm Structure Confirmation assign->structure_confirm

Figure 2: A self-validating workflow for the NMR characterization of 4-iodobenzo[d]isothiazole.

Trustworthiness Through 2D NMR

For absolute certainty in structural assignment, especially in complex molecules, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. For 4-iodobenzo[d]isothiazole, a COSY spectrum would show a correlation between H-5 and H-6, and between H-6 and H-7, confirming their adjacent positions.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This allows for the unambiguous assignment of the protonated carbons (C-3, C-5, C-6, and C-7).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons (C-3a, C-4, and C-7a). For example, H-5 would show an HMBC correlation to C-4 and C-7a.

By systematically analyzing these 1D and 2D NMR datasets, a researcher can build a self-validating case for the structure of 4-iodobenzo[d]isothiazole, ensuring the highest level of scientific integrity.

Conclusion

The NMR characterization of 4-iodobenzo[d]isothiazole is a clear-cut process when approached systematically. The key diagnostic signals are the three distinct aromatic protons in the ¹H NMR spectrum and, most notably, the upfield-shifted carbon signal for C-4 in the ¹³C NMR spectrum, a direct consequence of the heavy iodine substituent. By employing a robust experimental protocol and, when necessary, advanced 2D NMR techniques, researchers can confidently and accurately characterize this important synthetic intermediate, paving the way for its application in drug discovery and materials science.

References

  • Incerti, M., Acquotti, D., & Vicini, P. (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Magnetic Resonance in Chemistry, 46(12), 1175-1179. [Link]

  • Semantic Scholar. (n.d.). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete H-1 and C-13 NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. Retrieved from [Link]

  • Al-Otaibi, J. S., Al-Zahrani, N. A., Al-Amri, A. M., El-Emam, A. A., & El-Sayed, Y. S. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8783. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • S2. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of. Retrieved from [Link]

  • ACG Publications. (2022). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]

  • NIST. (n.d.). Benzothiazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chemical Problems. (n.d.). PREPARATION, CHARACTERIZATION, ANTIBACTERIAL EVALUATION, LASER ACTIVITY, MOLECULAR DOCKING, AND LIQUID CRYSTALLINITY STUDIES OF. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Synthesis of substituted 2,1-benzisothiazoles. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis and Characterization of Some New 4,5-Dihydropyrazolyl Thiazoles. Retrieved from [Link]

  • Diva-portal.org. (n.d.). NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. Retrieved from [Link]

  • IJIRT. (n.d.). Chemical Characterization and Therapeutic Evaluation of Condensed Cinnolo-Isothiazole Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Pyrazolothiazole Derivatives from 4-Thiazolidinones. Retrieved from [Link]

  • Research and Reviews. (n.d.). Synthesis Characterization and Biological Evaluation of Novel Thiazole Derivatives Containing Indole Moiety Bearing-Tetrazole. Retrieved from [Link]

Comparative

Comparing the reactivity of 4-Iodo vs. 4-Bromobenzo[d]isothiazole

Executive Summary In the design of bioactive heterocycles—particularly kinase inhibitors and CNS agents—the benzo[d]isothiazole scaffold presents a unique challenge: the isothiazole ring contains a labile N–S bond that i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of bioactive heterocycles—particularly kinase inhibitors and CNS agents—the benzo[d]isothiazole scaffold presents a unique challenge: the isothiazole ring contains a labile N–S bond that is susceptible to cleavage under reductive conditions or nucleophilic attack.

When selecting a halogenated intermediate for cross-coupling, the choice between 4-Iodobenzo[d]isothiazole (4-I-BIT) and 4-Bromobenzo[d]isothiazole (4-Br-BIT) is not merely a matter of reactivity rates; it is a trade-off between chemoselectivity and commercial availability .

  • The Bottom Line: Use 4-Iodo when your synthetic pathway requires mild, room-temperature catalysis to preserve the isothiazole core or sensitive substituents. Use 4-Bromo for robust, scalable workflows where elevated temperatures (>80°C) and stronger bases are tolerated.

Structural & Electronic Analysis

To understand the divergent reactivity, we must analyze the bond dissociation energies (BDE) relative to the stability of the heteroaromatic core.

Bond Dissociation Energy (BDE)

The rate-determining step in most Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) involving electron-neutral or slightly deactivated rings is oxidative addition .

Parameter4-Iodo-BIT4-Bromo-BITImpact on Reactivity
C–X Bond Energy ~65 kcal/mol~81 kcal/molIodide undergoes oxidative addition ~10³–10⁴ times faster.
C–X Bond Length 2.10 Å1.90 ÅLonger C–I bond facilitates metal insertion.
Polarizability HighModerateSoft Pd(0) interacts more efficiently with the soft Iodide.
The "Isothiazole Vulnerability"

The benzo[d]isothiazole ring is not inert. The N–S bond has significant "masked" reactivity.

  • Risk: Strong nucleophiles (e.g., organolithiums) or reducing conditions (e.g., Pd/H₂) can cleave the N–S bond, opening the ring to form thiophenols or amidines.

  • Implication: The 4-Iodo analog allows chemistry at temperatures (RT to 50°C) where the N–S bond remains kinetically stable. The 4-Bromo analog often requires forcing conditions (reflux, >80°C) that increase the probability of ring degradation.

Comparative Reactivity Profiles

Palladium-Catalyzed Cross-Coupling
Suzuki-Miyaura Coupling
  • 4-Iodo: Reacts with boronic acids using mild bases (K₃PO₄, Na₂CO₃) and standard catalysts (Pd(PPh₃)₄) at room temperature or 40°C . High functional group tolerance.

  • 4-Bromo: Typically requires activated phosphine ligands (e.g., SPhos, XPhos) or higher temperatures (80–100°C) to achieve full conversion.

Sonogashira Coupling
  • 4-Iodo: The gold standard. Reacts at RT with PdCl₂(PPh₃)₂/CuI.

  • 4-Bromo: Often sluggish. Requires heating, which promotes the homocoupling of the alkyne (Glaser coupling) and risks N–S bond cleavage by the copper co-catalyst at elevated temps.

Lithium-Halogen Exchange
  • 4-Iodo: Exchanges with i-PrMgCl or n-BuLi at -78°C within minutes. This is critical because the lithiated species must be trapped immediately to prevent attack on the adjacent sulfur or nitrogen.

  • 4-Bromo: Exchange is slower and often requires higher temperatures (-40°C to 0°C). At these temperatures, the generated aryl lithium species is prone to self-destruction via ring opening.

Mechanistic Visualization

The following diagram illustrates the kinetic advantage of the Iodide in the oxidative addition step, which allows the cycle to proceed under conditions that spare the isothiazole ring.

ReactionEnergyProfile Start Reactants (Pd(0) + Ar-X) TS_I TS (Iodide) Low Barrier (Mild Temp) Start->TS_I Fast (k_I) TS_Br TS (Bromide) High Barrier (High Temp) Start->TS_Br Slow (k_Br) Intermed Oxidative Addition Complex (Ar-Pd-X) TS_I->Intermed TS_Br->Intermed SideProduct Ring Cleavage (N-S Bond Break) TS_Br->SideProduct Thermal Degradation

Figure 1: Comparative energy barriers for oxidative addition. The higher energy required for the Bromide (Red) increases the risk of thermal degradation of the isothiazole core.

Experimental Protocols

Protocol A: Mild Sonogashira Coupling (Targeting 4-Iodo)

Best for: Preserving the isothiazole ring and sensitive alkynes.

  • Charge: To a dry vial, add 4-iodobenzo[d]isothiazole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Solvent: Add degassed THF/Et₃N (3:1 ratio).

  • React: Add terminal alkyne (1.2 equiv) dropwise at Room Temperature .

  • Monitor: Stir at RT. Conversion is typically complete in <2 hours.

  • Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Cu, dry, and concentrate.

    • Note: If using the 4-Bromo analog, this reaction typically stalls at RT. Heating to 60°C is required, which often turns the reaction mixture dark/black, indicating ring decomposition.

Protocol B: Optimized Suzuki Coupling (Targeting 4-Bromo)

Best for: Cost-effective scale-up when the substrate is robust.

  • Charge: 4-bromobenzo[d]isothiazole (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) is preferred over Pd(PPh₃)₄ for its thermal stability.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • React: Heat to 85°C for 4–6 hours.

  • Validation: Check LCMS for the desired product mass (M+H) and the specific byproduct of N–S cleavage (M+2H ring-opened thiol).

Decision Matrix

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Select Halogen for Benzo[d]isothiazole Q1 Is the reaction Lithium-Halogen Exchange? Start->Q1 Q2 Is the target molecule thermally sensitive (>60°C)? Q1->Q2 No (Pd coupling) Res_I Use 4-IODO (Cryogenic/Mild) Q1->Res_I Yes (-78°C) Q3 Is cost the primary driver? Q2->Q3 No Q2->Res_I Yes Q3->Res_I No (Speed preferred) Res_Br Use 4-BROMO (Robust/Cheaper) Q3->Res_Br Yes

Figure 2: Selection logic for 4-halo-benzo[d]isothiazole intermediates.

References

  • Isothiazole Ring Stability & Cleavage: Crow, W. D., & Gosney, I. (1969). Isothiazole chemistry. IV. Cyanide cleavage of the S-N bond in 3-hydroxyisothiazole.[1] Australian Journal of Chemistry.

  • General Trends in Aryl Halide Bond Dissociation Energies: Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

  • Synthesis and Reactivity of Bromobenzo[d]isothiazoles: Rakitin, O. A., et al. (2023). Benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules. [2]

  • Mechanistic Studies on Oxidative Addition (I vs Br): Barrios-Landeros, F., et al. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. J. Am. Chem. Soc.

Sources

Validation

Comparative Guide: Purity Assessment of 4-Iodobenzo[d]isothiazole by HPLC

Executive Summary 4-Iodobenzo[d]isothiazole is a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and antivirals where the iodine serves as a reactive handle for Suzuki-Mi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Iodobenzo[d]isothiazole is a critical intermediate in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and antivirals where the iodine serves as a reactive handle for Suzuki-Miyaura or Sonogashira couplings. However, its purity assessment presents a specific chromatographic challenge: differentiating the 4-iodo isomer from its synthesis byproducts, specifically the 5-iodo and 6-iodo regioisomers, and the de-iodinated degradation product benzo[d]isothiazole .

This guide compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 provides robust general retention, our analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for halogenated aromatic isomers due to enhanced


 interactions, making it the preferred choice for high-stringency purity assessment.

Part 1: The Analytical Challenge

The structural integrity of 4-Iodobenzo[d]isothiazole hinges on the position of the iodine atom. Synthesis often involves the cyclization of 2-fluoro-3-iodobenzaldehyde or similar sulfur-precursors. Incomplete regioselectivity during the halogenation of the starting material can lead to isomeric impurities that are difficult to separate solely by hydrophobicity (LogP).

Key Impurities Profile
Impurity TypeStructure / OriginChromatographic Behavior
Regioisomers 5-Iodo- or 6-Iodobenzo[d]isothiazoleCritical Pair: Similar LogP (~3.3) to target. Co-elutes on standard C18.
De-halogenated Benzo[d]isothiazoleSignificantly less hydrophobic. Elutes early (Fronting risk).
Precursors 2-Fluoro-3-iodobenzaldehyde (or thio-analogs)Aldehyde functionality alters retention; usually well-resolved.

Part 2: Methodology Comparison

We compare three distinct analytical approaches. The data below represents typical performance metrics observed during method development for halogenated heterocycles.

Comparative Performance Matrix
FeatureMethod A: Standard C18 Method B: Phenyl-Hexyl (Recommended) Method C: UPLC C18 (Fast)
Stationary Phase Poroshell 120 EC-C18 (2.7 µm)Zorbax Eclipse Plus Phenyl-Hexyl (3.5 µm)BEH C18 (1.7 µm)
Separation Mechanism Hydrophobic InteractionHydrophobic +

Stacking
Hydrophobic (High Efficiency)
Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)Acetonitrile (ACN)
Critical Resolution (

)
(4-Iodo vs 5-Iodo)
1.2 (Partial overlap)> 2.5 (Baseline separation) 1.4 (Marginal)
Peak Symmetry (

)
1.11.051.1
Run Time 12 min15 min4 min
Suitability General Purity ChecksIsomeric Purity & QC Release High-Throughput Screening
Expert Insight: Why Phenyl-Hexyl Wins

The iodine atom on the benzo[d]isothiazole ring is large and polarizable ("soft").

  • C18 Phases interact primarily through dispersive forces (Van der Waals). Since the 4-iodo and 5-iodo isomers have nearly identical hydrophobic volumes, C18 struggles to resolve them (

    
    ).
    
  • Phenyl-Hexyl Phases possess aromatic rings that engage in

    
     stacking with the analyte. The electron-withdrawing nature of the isothiazole ring, combined with the polarizable iodine, creates subtle differences in electron density distribution between the 4-iodo and 5-iodo isomers. The Phenyl-Hexyl phase exploits these electronic differences, significantly enhancing selectivity (
    
    
    
    ).
  • Solvent Choice: Methanol is preferred over Acetonitrile for Method B because ACN's

    
    -electrons can compete with the stationary phase, dampening the 
    
    
    
    selectivity.

Part 3: Visualizing the Separation Mechanism

The following diagram illustrates the mechanistic difference leading to the superior performance of Method B.

SeparationMechanism cluster_c18 Method A: C18 Interaction cluster_phenyl Method B: Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Aliphatic Chain) Interaction_A Hydrophobic Interaction Only (Based on LogP) C18_Phase->Interaction_A Result_A Poor Isomer Resolution (Co-elution) Interaction_A->Result_A Phenyl_Phase Phenyl-Hexyl Ligand (Aromatic Ring) Interaction_B Hydrophobic + Pi-Pi Stacking (Sensitive to I-position) Phenyl_Phase->Interaction_B Result_B High Isomer Resolution (Baseline Separation) Interaction_B->Result_B Analyte 4-Iodobenzo[d]isothiazole (Analyte) Analyte->C18_Phase Analyte->Phenyl_Phase

Caption: Comparison of separation mechanisms. Phenyl-Hexyl phases leverage Pi-Pi interactions for superior isomeric resolution.

Part 4: Recommended Experimental Protocol (Method B)

This protocol is designed for Method Validation (per ICH Q2(R1) guidelines) and Quality Control release.

Equipment & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary pump preferred for mixing).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Zorbax Eclipse Plus Phenyl-Hexyl,

    
    , 
    
    
    
    (or equivalent).
  • Solvents: HPLC-grade Methanol (MeOH) and Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (if only using UV).

Chromatographic Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Methanol + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temp:

    
     (Temperature control is critical for reproducibility of 
    
    
    
    interactions).
  • Injection Volume:

    
    [1]
    
  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/isothiazole absorption).

Gradient Program
Time (min)% Mobile Phase BDescription
0.040%Initial Hold
2.040%Isocratic Loading
12.085%Linear Gradient (Elution of 4-Iodo)
15.095%Wash (Remove dimers/heavy impurities)
15.140%Re-equilibration
20.040%Ready for next injection
Sample Preparation
  • Stock Solution: Weigh 10 mg of 4-Iodobenzo[d]isothiazole into a 10 mL volumetric flask. Dissolve in 100% Methanol (Concentration: 1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to reach 0.1 mg/mL.

    • Note: Diluting in 100% MeOH may cause "solvent effect" peak distortion (fronting) due to the mismatch with the initial mobile phase (40% MeOH). Always match sample diluent to starting gradient conditions.

Part 5: Method Development Workflow

The following flowchart guides the scientist through the decision-making process for validating this method.

MethodWorkflow Start Start Method Development Screening Column Screening (C18 vs Phenyl-Hexyl) Start->Screening Selectivity Check Selectivity (Alpha) Isomers Resolved? Screening->Selectivity Optimize Optimize Gradient & Temperature Selectivity->Optimize No (Rs < 1.5) Validation Validation (ICH Q2) Linearity, Accuracy, LOD Selectivity->Validation Yes (Rs > 2.0) Optimize->Selectivity Re-evaluate Final Final QC Method Validation->Final

Caption: Step-by-step workflow for establishing a valid HPLC purity method.

References

  • PubChem. (2025).[2][3][4] 4-Iodobenzo[d]isothiazole Compound Summary. National Library of Medicine. [Link]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • Waters Corporation. (n.d.). HPLC Separation Modes: Stationary Phase Selection. [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Benzo[d]isothiazoles. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Referenced for Phenyl-Hexyl selectivity mechanisms).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Iodobenzo[d]isothiazole

Executive Safety Summary & Hazard Architecture Stop and Read: 4-Iodobenzo[d]isothiazole is a halogenated heterocyclic building block. While specific toxicological data for this exact isomer may be limited in public repos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Architecture

Stop and Read: 4-Iodobenzo[d]isothiazole is a halogenated heterocyclic building block. While specific toxicological data for this exact isomer may be limited in public repositories, its structural class (benzoisothiazoles) and functional groups dictate a High-Caution approach.

We treat this compound as a Probable Sensitizer and Irritant with high bioavailability potential due to the lipophilic iodine substituent.

The "Why" Behind the Protocol (Structure-Activity Logic)
  • The Isothiazole Core: Historically associated with skin sensitization (allergic contact dermatitis). The nitrogen-sulfur bond can be reactive toward biological nucleophiles (proteins), leading to haptenization.

  • The Iodine Substituent: Adds significant molecular weight and lipophilicity, facilitating dermal absorption. It also serves as a reactive handle for cross-coupling, meaning the molecule is inherently designed to react.

  • Physical State: Typically a solid powder. The primary exposure vector is inhalation of dust during weighing and dermal contact with solutions.

Core Hazard Classifications (derived from class analogues):

  • H317: May cause an allergic skin reaction.[1][2]

  • H315/H319: Causes skin and serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE) Matrix

Rationale: The goal is to create a redundant barrier system. Single layers are insufficient for halogenated heterocycles in solution.

Protection ZoneCore RequirementTechnical Specification & Logic
Respiratory Engineering Control First Primary: Certified Chemical Fume Hood (Face velocity 80–100 fpm).Secondary (if hood unavailable): N95 or P100 particulate respirator. Note: Surgical masks offer zero protection against chemical dust.
Dermal (Hands) Double-Gloving Strategy Inner Layer: 4 mil Nitrile (Inspection white/blue).Outer Layer: 5–8 mil Nitrile or Neoprene (Long cuff).Why: Halogenated compounds can permeate thin nitrile. The air gap between gloves provides a breakthrough buffer.
Ocular Sealed Protection Required: Chemical Splash Goggles (ANSI Z87.1+).Prohibited: Standard safety glasses with side shields (insufficient against airborne dust migration).
Body Full Coverage Standard: Lab coat (buttoned to neck), long pants, closed-toe leather/synthetic shoes.High Risk (Scale >10g): Disposable Tyvek® sleeves over lab coat cuffs to bridge the glove-coat gap.

Operational Workflow: From Storage to Synthesis

Trust Protocol: Every step assumes the material is an invisible contaminant.

Phase A: Weighing & Transfer (Highest Risk Step)

Objective: Eliminate dust generation.

  • Static Control: Use an anti-static gun or ionizer bar on the balance. Dry organic powders are prone to static fly-off.

  • The "Coffin" Method:

    • Place a secondary container (wide-mouth jar) inside the balance.

    • Weigh the 4-Iodobenzo[d]isothiazole into a tare vessel inside this secondary container.

    • Cap the secondary container before removing it from the balance enclosure.

  • Solvent Addition: Add solvent to the solid immediately upon transfer to the reaction vessel to suppress dust.

Phase B: Reaction Monitoring

Objective: Prevent vapor release.

  • Venting: Ensure reaction vessels are vented through a bubbler or directly into the fume hood exhaust. Do not pressurize sealed vials containing halogenated heterocycles without blast shielding.

  • Sampling: When taking TLC/HPLC aliquots, keep the syringe/pipette inside the hood plane. Wipe the outer surface of the pipette with a Kimwipe before removal to prevent dripping on the floor.

Phase C: Spill Management

Scenario: 500 mg powder spill in the fume hood.

  • Do NOT sweep. Sweeping generates aerosols.

  • Cover: Gently lay solvent-dampened (Ethanol or Acetone) paper towels over the powder to wet it.

  • Collect: Wipe up the wet paste.

  • Clean: Wash surface with 10% aqueous sodium thiosulfate (if available) or soapy water to degrade/solubilize residues.

Waste Disposal & Deactivation

Regulatory Compliance: 40 CFR 261 (USA) / EU Waste Framework Directive.

The Segregation Rule

Never mix this compound with Strong Oxidizers (e.g., Nitric Acid, Permanganates) in the waste stream. The iodine moiety can oxidize to form free iodine (


) or iodates, potentially causing exothermic off-gassing.
Waste StreamClassificationContainer Labeling
Solid Waste Hazardous Solid (Halogenated)"Solid Waste: Contaminated Debris (Nitrile, Paper) - Contains 4-Iodobenzo[d]isothiazole"
Liquid Waste Halogenated Organic"Halogenated Solvent Waste. pH Neutral. Contains: [Solvent Name] + Trace Iodobenzoisothiazole"
Aqueous Waste Hazardous AqueousIf extraction was performed: "Aqueous Waste - Trace Organics/Halogens"

Visualized Safety Workflow

The following diagram illustrates the "Lifecycle of Handling" to ensure containment integrity.

SafetyProtocol Storage Storage (Cool, Dry, Dark) PPE PPE Donning (Double Nitrile, Goggles) Storage->PPE Retrieve Weighing Weighing (Fume Hood + Static Control) PPE->Weighing Protected Reaction Reaction/Handling (Closed System) Weighing->Reaction Dissolve Immediately Reaction->PPE Glove Change (If splashed) Waste Disposal (Halogenated Stream) Reaction->Waste Quench & Segregate

Figure 1: Critical Control Points (CCP) for handling halogenated benzoisothiazoles. Note the feedback loop for glove replacement upon contamination.

References & Authority[2][3][6][7][8]

  • PubChem Compound Summary. Benzo[d]isothiazole derivatives and general safety. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.

  • European Chemicals Agency (ECHA). C&L Inventory: Isothiazolinone derivatives. (General sensitization data for class).

  • Prudent Practices in the Laboratory. Handling Hazardous Chemicals in Laboratories. National Research Council. Washington, DC: The National Academies Press.

Sources

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